N-(3-Aminopropyl)-2-nitrobenzenesulfonamide

Description

Molecular Architecture and IUPAC Nomenclature

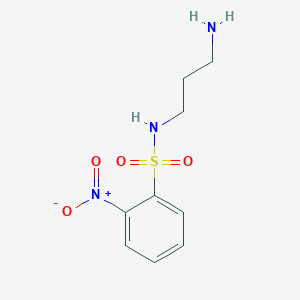

N-(3-Aminopropyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by its molecular complexity. Its IUPAC name derives from the systematic identification of functional groups and substituents. The parent structure consists of a benzene ring substituted with a nitro group at the ortho position (C2) and a sulfonamide group (-SO₂-NH-) attached to a 3-aminopropyl chain (CH₂CH₂CH₂NH₂).

Key structural features :

- Sulfonamide core : The -SO₂-NH- group forms a bridge between the aromatic system and the aliphatic side chain.

- Nitro substituent : Positioned ortho to the sulfonamide group, contributing to electronic effects and steric interactions.

- 3-Aminopropyl chain : A flexible three-carbon linker terminating in a primary amine (-NH₂), enabling potential hydrogen bonding or further derivatization.

Molecular formula and weight :

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₁₃N₃O₄S | |

| Molecular weight | 259.28 g/mol | |

| CAS number | 240423-09-0 |

The SMILES notation O=S(C1=CC=CC=C1[N+](=O)[O-])NCCCN accurately represents the connectivity of the nitrobenzene sulfonamide and the 3-aminopropyl chain. The InChIKey UADJAJMVAIAKHQ-UHFFFAOYSA-N (derived from the parent compound) confirms the stereochemical arrangement.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound is not reported in the provided sources, insights into its conformational behavior can be inferred from structurally related sulfonamides. For example, studies on N-(2-methylphenyl)-2-nitrobenzenesulfonamide reveal critical interactions and torsional angles that may apply analogously:

Key observations from analogous compounds :

- Hydrogen bonding : Intramolecular N–H···O interactions between the sulfonamide NH and the nitro group’s oxygen atoms, forming S(7) motifs.

- Dihedral angles : The angle between the sulfonyl benzene and anilino rings typically ranges between 53°–73°, influenced by substituent positions.

- Torsional angles : The S–N bond adopts gauche conformations to accommodate steric and electronic factors, with angles around 44°–74° observed in similar systems.

Absence of direct data : No X-ray diffraction studies or single-crystal analyses of the title compound were identified in the provided literature. This gap underscores the need for targeted crystallographic investigations to resolve its exact packing and conformational details.

Spectroscopic Fingerprint Analysis

Spectroscopic characterization of this compound would rely on its functional groups. While specific spectral data for this compound are unavailable in the sources, general trends for sulfonamides and nitroaromatics provide a predictive framework:

Expected spectral features :

Computational data :

| Property | Value | Source |

|---|---|---|

| TPSA | 115.33 Ų | |

| LogP | 0.2219 | |

| Rotatable bonds | 6 |

Limitations : The absence of experimental spectral data necessitates reliance on computational models and analogous compounds. For instance, the NH stretch and nitro group vibrations are inferred from studies on N-(2-methylphenyl)-2-nitrobenzenesulfonamide.

Properties

IUPAC Name |

N-(3-aminopropyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4S/c10-6-3-7-11-17(15,16)9-5-2-1-4-8(9)12(13)14/h1-2,4-5,11H,3,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMDBLLVFCKLRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448930 | |

| Record name | N-(3-Aminopropyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240423-09-0 | |

| Record name | N-(3-Aminopropyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Primary Preparation Routes

Direct Sulfonylation of 3-Aminopropylamine

The most straightforward and commonly reported method involves the reaction of 3-aminopropylamine with 2-nitrobenzenesulfonyl chloride (NsCl) under basic conditions. This reaction selectively sulfonylates the primary amine to yield N-(3-aminopropyl)-2-nitrobenzenesulfonamide.

-

- 3-Aminopropylamine is mixed with 2-nitrobenzenesulfonyl chloride in an organic solvent such as dichloromethane (DCM).

- A base, typically triethylamine or sodium hydroxide, is added to neutralize the generated hydrochloric acid and drive the reaction.

- The reaction is often performed at low temperatures (e.g., 0 °C to room temperature) to control reactivity and selectivity.

- After completion, the product is isolated by standard workup procedures including extraction and purification.

Stepwise Protection via Bromopropylamine Intermediate

An alternative route involves first preparing N-(3-bromopropyl)-2-nitrobenzenesulfonamide by sulfonylation of 3-bromopropylamine, followed by nucleophilic substitution with ammonia or a primary amine to introduce the amino group.

-

- This method allows selective mono-protection and can be adapted for large-scale synthesis.

- It facilitates the introduction of additional substituents or protecting groups in subsequent steps.

Detailed Synthesis Protocols and Conditions

Use of Protecting Groups and Functional Group Manipulations

The nosyl group (2-nitrobenzenesulfonyl) serves as a protecting group for the amine functionality during multi-step synthesis. It is stable under many reaction conditions but can be removed selectively by treatment with thiolate reagents such as cesium benzenethiolate.

Solubility and Stock Solution Preparation

For practical applications, especially in biological assays, stock solutions of this compound hydrochloride are prepared at defined molarities using solvents such as DMSO, PEG300, Tween 80, and aqueous buffers.

| Amount of Compound | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |

|---|---|---|---|

| 1 mg | 3.8568 | 0.7714 | 0.3857 |

| 5 mg | 19.284 | 3.8568 | 1.9284 |

| 10 mg | 38.568 | 7.7136 | 3.8568 |

Research Findings and Optimization Notes

- The use of dimethylacetamide (DMA) as a solvent in the nucleophilic substitution step improves the reaction efficiency and ease of removing excess amines by co-evaporation.

- Careful control of reaction pH and temperature is critical to avoid side reactions such as over-acylation or sulfonamide nitrogen substitution.

- The Ns group’s stability allows for multi-step synthetic sequences, including amidation and reductive amination, before final deprotection to yield free amines.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The amino group in the aminopropyl chain can be oxidized to form corresponding oxides or other derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Various nucleophiles such as alkyl halides, under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

Reduction: Formation of N-(3-Aminopropyl)-2-aminobenzenesulfonamide.

Substitution: Formation of substituted sulfonamides.

Oxidation: Formation of oxidized derivatives of the aminopropyl chain.

Scientific Research Applications

Chemical Synthesis and Intermediate

Synthetic Routes

N-(3-Aminopropyl)-2-nitrobenzenesulfonamide is synthesized through a series of reactions involving nitration, sulfonation, and amination. The typical synthetic route includes:

- Nitration : The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

- Sulfonation : The resulting nitro compound is treated with chlorosulfonic acid to introduce the sulfonamide group.

- Amination : Finally, the sulfonated nitrobenzene is reacted with 3-aminopropylamine under controlled conditions to yield the target compound.

These steps can be optimized for industrial production using continuous flow reactors and automated systems for higher yields and purity.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with desirable properties.

Biology

This compound has been investigated as a biochemical probe due to its ability to interact with various biological molecules. Studies have shown that it can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Medicine

This compound has potential therapeutic properties, particularly in antimicrobial and anticancer activities. Preliminary studies suggest it may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction.

- Anticancer Potential : Research indicates that derivatives of nitrobenzenesulfonamides can exhibit promising anticancer properties. This compound may possess similar activities, warranting further investigation in cancer research .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Efficacy : A study demonstrated effective inhibition of bacterial growth, supporting its potential as an antibiotic alternative.

- Cytotoxicity Assays : In vitro assays revealed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis, indicated by increased caspase activity and DNA fragmentation.

- Mechanistic Studies : Investigations into its mechanism revealed interactions with proteins involved in cell cycle regulation and apoptosis pathways, suggesting therapeutic applications in oncology.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antibacterial | Inhibited growth of E. coli and S. aureus at MICs comparable to antibiotics |

| Cytotoxicity | Induced apoptosis in breast and lung cancer cell lines |

| Mechanistic Insights | Interacts with proteins related to cell cycle regulation |

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. The aminopropyl chain can facilitate the compound’s entry into cells and its interaction with intracellular targets.

Comparison with Similar Compounds

N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide

This analog replaces the 3-aminopropyl group with a 4-methoxybenzyl moiety.

N-(3-Aminopropyl)-4-nitrobenzenesulfonamide

A positional isomer with the nitro group at the para position instead of ortho . The electronic effects of the nitro group’s position may influence reactivity and binding interactions, though experimental comparisons are lacking .

Compounds with Heterocyclic Functional Groups

N-(3-Aminopropyl)-2-pipecoline and N-(3-Aminopropyl)-2-pyrrolidinone

These derivatives feature heterocyclic rings (pipecoline, pyrrolidinone) instead of the nitrobenzenesulfonyl group. In Ag(I) recovery studies, their maximum sorption capacities (105.4 mg/g and 117.8 mg/g, respectively) are lower than the 130.7 mg/g observed for trans-1,4-diaminocyclohexane resins. This highlights the superior performance of aliphatic diamines over aminopropyl-sulfonamide derivatives in metal ion recovery .

Bioactive Sulfonamide Derivatives

Piperazinyl Derivatives of Betulinamides and Ursolamides

Piperazinyl-substituted sulfonamides, such as N-{3-[4-(3-aminopropyl)piperazinyl]propyl}-3-O-acetyl betulinamides, exhibit potent antimalarial activity (IC₅₀: 175–220 nM). The piperazine group enhances activity compared to unprotected analogs (IC₅₀: 4–15 µM), emphasizing the role of nitrogen-rich substituents in biological efficacy. While N-(3-Aminopropyl)-2-nitrobenzenesulfonamide lacks direct antimalarial data, its aminopropyl chain may serve as a scaffold for similar modifications .

Salt Forms and Derivatives

This compound Hydrochloride (CAS: 863983-46-4)

The hydrochloride salt improves solubility in polar solvents, facilitating pharmacological applications.

Data Tables

Table 1: Comparison of Ag(I) Sorption Capacities

| Compound | Maximum Sorption Capacity (mg Ag(I)/g) | Reference |

|---|---|---|

| N-(3-Aminopropyl)-2-pipecoline resin | 105.4 | |

| N-(3-Aminopropyl)-2-pyrrolidinone resin | 117.8 | |

| trans-1,4-Diaminocyclohexane resin | 130.7 |

Table 2: Antimalarial Activity of Selected Sulfonamides

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Piperazinyl betulinamide (1c) | 0.22 | |

| Piperazinyl ursolamide (2c) | 0.175 | |

| Unprotected betulinamide (1a) | 4.0 |

Biological Activity

N-(3-Aminopropyl)-2-nitrobenzenesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H13N3O4S and a molecular weight of approximately 259.28 g/mol. The structure features a sulfonamide group attached to a nitro-substituted aromatic ring, which is significant for its biological properties. The presence of the aminopropyl side chain enhances its solubility and interaction with biological molecules.

The biological activity of this compound is attributed to several mechanisms:

- Bioreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against certain cell lines.

- Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with various biological molecules, influencing their function and activity.

- Cellular Uptake : The aminopropyl chain may facilitate the compound’s entry into cells, allowing it to interact with intracellular targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its sulfonamide structure is known to inhibit bacterial growth by interfering with folic acid synthesis, a critical metabolic pathway in bacteria. Various studies have highlighted its efficacy against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Some derivatives of nitrobenzenesulfonamides have shown promising anticancer properties. This compound may possess similar activities, making it a candidate for further investigation in cancer research. Preliminary studies suggest that it could inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Cytotoxicity Assays : In vitro assays revealed that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis in these cells, as evidenced by increased caspase activity and DNA fragmentation .

- Mechanistic Studies : Further investigations into its mechanism revealed that the compound interacts with specific proteins involved in cell cycle regulation and apoptosis pathways, suggesting potential therapeutic applications in oncology.

Summary of Biological Activities

Q & A

Q. Critical Parameters :

- Temperature control during sulfonylation to avoid decomposition.

- Use of anhydrous solvents and inert atmosphere to prevent amine oxidation.

How can researchers purify this compound, and what analytical methods validate purity?

Q. Basic Purification & Validation

- Purification : Acid-base extraction (HCl/NaCl sat. aq. solution) followed by organic solvent partitioning (Et₂O/EtOAc) removes unreacted starting materials. Drying over Na₂SO₄ ensures moisture removal .

- Validation :

- RP-HPLC : Monitors reaction completion and purity (>95% confirmed via retention time alignment).

- ¹H/¹³C NMR : Validates structural integrity (e.g., sulfonamide proton signals at δ 7.5–8.0 ppm) .

What advanced applications does this compound have in materials science?

Advanced Application in Metal Recovery

The compound is functionalized in polymer resins for Ag(I) recovery from chloride solutions. Key findings:

| Resin Type | Max Ag(I) Sorption Capacity (mg/g) | Selectivity Against Competing Metals |

|---|---|---|

| Trans-1,4-diaminocyclohexane | 130.7 | High selectivity for Ag(I) over Cu(II), Pb(II), Zn(II) |

| N-(3-Aminopropyl)-2-pipecoline | 105.4 | Preferential Ag(I) sorption over Pb(II) |

Q. Methodological Insight :

- Sorption kinetics follow pseudo-first-order models.

- Competitive metal studies use ICP-MS to quantify selectivity .

How is X-ray crystallography applied to characterize this compound derivatives?

Q. Advanced Structural Analysis

- Software : SHELX suite (SHELXL for refinement, SHELXS for structure solution) enables high-resolution crystallographic analysis.

- Validation :

Case Study : A derivative, N-(3-methylphenyl)-2-nitrobenzenesulfonamide, was analyzed for polarizability and HOMO-LUMO gaps via crystallography-coupled DFT calculations .

What methodologies assess the biological activity of this compound analogs?

Q. Advanced Biological Screening

- Enzyme Inhibition : Analogous compounds (e.g., N-(3-iodophenyl)-2-nitrobenzenesulfonamide) are screened against dipeptidyl peptidase IV (DPP-IV) using fluorogenic substrates (e.g., Gly-Pro-AMC). IC₅₀ values determine potency .

- Cellular Assays : Cytotoxicity evaluated via MTT assays in HEK293 or HepG2 cell lines.

How do researchers address contradictions in reported sorption efficiencies of sulfonamide-functionalized resins?

Advanced Data Contradiction Analysis

Discrepancies in Ag(I) sorption capacities (e.g., 105–130 mg/g vs. lower values in other studies) arise from:

- Functional Group Density : Higher aminopropyl content increases metal coordination sites.

- Solution pH : Competitive protonation at low pH reduces Ag(I) binding.

Resolution Strategy : - Control resin crosslinking density via FT-IR spectroscopy.

- Standardize solution pH (optimally pH 6–7) for comparative studies .

How do substituents on the benzene ring influence the reactivity of N-(3-Aminopropyl)-2-nitrobenzensulfonamide derivatives?

Q. Advanced Substituent Effects

| Substituent | Impact on Reactivity/Bioactivity |

|---|---|

| -NO₂ (para) | Enhances electron-withdrawing effects, stabilizing sulfonamide group |

| -CF₃ (meta) | Increases lipophilicity, improving membrane permeability |

| -F (ortho) | Steric hindrance reduces enzyme binding affinity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.